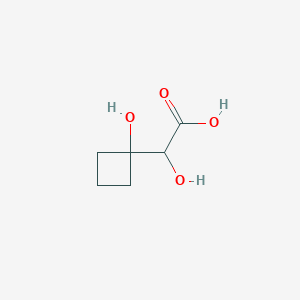

2-Hydroxy-2-(1-hydroxycyclobutyl)acetic acid

Description

2-Hydroxy-2-(1-hydroxycyclobutyl)acetic acid is a bicyclic carboxylic acid derivative characterized by a hydroxyl-substituted cyclobutane ring fused to a hydroxyacetic acid moiety. Such compounds are often studied for their stereochemical complexity, hydrogen-bonding capacity, and applications in medicinal chemistry or biochemical research .

Properties

IUPAC Name |

2-hydroxy-2-(1-hydroxycyclobutyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c7-4(5(8)9)6(10)2-1-3-6/h4,7,10H,1-3H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNBCZPQLRVXXCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C(C(=O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Hydroxy-2-(1-hydroxycyclobutyl)acetic acid can be achieved through various synthetic routes. One common method involves the reaction of cyclobutanone with glyoxylic acid under basic conditions to form the desired product The reaction typically requires a catalyst such as sodium hydroxide and is carried out at room temperature

Chemical Reactions Analysis

2-Hydroxy-2-(1-hydroxycyclobutyl)acetic acid undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Hydroxy-2-(1-hydroxycyclobutyl)acetic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with enzymes.

Medicine: Research is ongoing to explore its potential therapeutic applications, although no specific medical uses have been established yet.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-(1-hydroxycyclobutyl)acetic acid involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and other proteins, potentially affecting their activity. The cyclobutyl ring provides structural rigidity, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs of 2-hydroxy-2-(1-hydroxycyclobutyl)acetic acid based on molecular features, functional groups, and applications derived from the evidence:

Key Structural and Functional Differences:

Cyclic Substituents :

- The cyclobutyl group in 2-(1-(nitromethyl)cyclobutyl)acetic acid shares ring size with the target compound but lacks a hydroxyl group on the cyclobutane.

- Cyclohexyl derivatives (e.g., ) exhibit larger rings, impacting steric effects and solubility.

Functional Group Diversity :

- Benzilic acid () has two phenyl groups, enhancing hydrophobicity, while boron-containing analogs () introduce unique electronic properties.

- Nitro groups () and carboxamides () modify reactivity and bioavailability.

The target compound’s hydroxyl-rich structure may favor hydrogen bonding, suggesting utility in drug design or enzyme inhibition.

Research Findings and Gaps

- Synthesis Challenges : Cyclobutyl derivatives (e.g., ) often require high-strain ring formation, complicating synthesis. Stereoselective synthesis of hydroxy-substituted analogs (as in ) remains underexplored for the target compound.

- Biological Data: Direct studies on this compound are absent in the evidence.

- Safety and Handling : Hydroxyacetic acid derivatives (e.g., ) generally require ventilation and protective equipment due to irritant properties, a precaution likely applicable to the target compound.

Biological Activity

2-Hydroxy-2-(1-hydroxycyclobutyl)acetic acid is a compound of interest in pharmacology and medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in scientific research.

- Chemical Formula : C6H10O4

- Molecular Weight : 146.14 g/mol

- CAS Number : 55303276

Antiviral Properties

Research indicates that derivatives of this compound exhibit antiviral properties. It has been noted for its ability to inhibit viral replication, although specific mechanisms remain to be fully elucidated. The compound's interaction with viral enzymes could be a potential area for further investigation .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in various in vitro studies. It appears to modulate pathways associated with inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in certain cancer cell lines, indicating its potential as a therapeutic agent in oncology .

The exact mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in metabolic pathways. For instance, its structural similarity to other bioactive compounds suggests it may act as a competitive inhibitor or modulator within these pathways .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound is not well-documented. However, studies on similar compounds indicate that they are likely metabolized via oxidative pathways, primarily in the liver. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for evaluating its therapeutic potential .

Case Study 1: Antiviral Activity Assessment

A study conducted on the antiviral efficacy of this compound involved testing against several viral strains. Results indicated a significant reduction in viral load when cells were treated with the compound compared to controls, suggesting its potential as an antiviral agent .

Case Study 2: Anti-inflammatory Response

In vitro experiments assessing the anti-inflammatory effects demonstrated that treatment with this compound led to decreased levels of TNF-alpha and IL-6 in cultured macrophages. This finding supports its role as a modulator of inflammatory processes .

Case Study 3: Apoptosis Induction in Cancer Cells

Research involving various cancer cell lines revealed that exposure to this compound resulted in increased markers of apoptosis, such as caspase activation and PARP cleavage. These findings indicate a potential pathway for therapeutic intervention in cancer treatment .

Summary Table of Biological Activities

| Biological Activity | Evidence Level | Mechanism |

|---|---|---|

| Antiviral | Moderate | Inhibition of viral replication |

| Anti-inflammatory | Moderate | Modulation of cytokine release |

| Anticancer | Preliminary | Induction of apoptosis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.